molecular formula C24H30N4O2S B11212203 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11212203
M. Wt: 438.6 g/mol
InChI Key: CUEGPQOLOOOLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4(1H)-one family, characterized by a bicyclic core with substitutions at positions 3 and 4. Key structural features include:

  • Position 6: A morpholino group, enhancing solubility and metabolic stability due to its polar, oxygen-containing heterocycle.
  • Position 2: A thioxo group, which may influence electronic properties and binding affinity compared to oxo analogs.

This structural profile suggests applications in multi-target drug development, particularly in kinase or enzyme inhibition .

Properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

3-[3-(N-ethyl-3-methylanilino)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H30N4O2S/c1-3-26(19-7-4-6-18(2)16-19)10-5-11-28-23(29)21-17-20(27-12-14-30-15-13-27)8-9-22(21)25-24(28)31/h4,6-9,16-17H,3,5,10-15H2,1-2H3,(H,25,31)

InChI Key

CUEGPQOLOOOLBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Core Quinazolinone Scaffold Formation

The synthesis begins with the construction of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core. A widely adopted approach involves cyclocondensation of 2-aminobenzoic acid derivatives with thiourea or carbon disulfide under basic conditions. Radwan and Alanazi demonstrated that reacting 2-aminobenzoic acid with carbon disulfide in the presence of potassium hydroxide generates 2-thioxo intermediates (e.g., 11 in ). For this target molecule, 6-morpholino substitution is introduced early to avoid regiochemical complications.

Procedure :

  • 6-Nitro-2-aminobenzoic acid is treated with morpholine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) to install the morpholino group at position 6, yielding 6-morpholino-2-aminobenzoic acid .

  • Cyclization with carbon disulfide (CS₂) and KOH in ethanol under reflux (12 h) forms 6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Figure 1A) .

Key Data :

  • Yield: 68–72% after recrystallization (ethanol/water).

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 6.98 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 6.89 (d, J = 2.4 Hz, 1H, H-8), 3.72–3.68 (m, 4H, morpholine OCH₂), 3.14–3.10 (m, 4H, morpholine NCH₂) .

Introduction of the 3-(3-Aminopropyl) Side Chain

The 3-position of the quinazolinone is functionalized via alkylation or Mannich-type reactions. Li et al. reported solvent-free N-alkylation using acyl chlorides and amines catalyzed by Brønsted acid ionic liquids. For this target, a three-step sequence is employed:

Procedure :

  • Core Activation : The quinazolinone core is treated with 1,3-dibromopropane in DMF using K₂CO₃ as a base (60°C, 6 h) to install a bromopropyl group at N-3, yielding 3-(3-bromopropyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

  • Amine Coupling : The bromide intermediate undergoes nucleophilic substitution with ethyl(m-tolyl)amine in acetonitrile (K₂CO₃, 80°C, 12 h) to form 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

Key Data :

  • Yield: 58% (alkylation), 65% (amination).

  • Characterization: 13C^13C NMR (100 MHz, CDCl₃): δ 166.5 (C=S), 154.2 (C=O), 138.1–115.3 (aromatic carbons), 50.8 (NCH₂), 44.2 (morpholine CH₂), 29.7 (propyl CH₂), 21.5 (CH₃) .

Optimization of Thiourea Retention

The 2-thioxo group is critical for bioactivity but prone to oxidation. Rad-Moghadam and Mohseni emphasized microwave-assisted synthesis to minimize degradation.

Procedure :

  • The final compound is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallized from dichloromethane/methanol.

  • Stability: The thioxo group remains intact under inert atmosphere (N₂), with <5% oxidation to sulfone after 30 days at 25°C .

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
1CyclocondensationCS₂, KOH, ethanol, reflux7298
2Buchwald-HartwigPd(OAc)₂, Xantphos, 110°C6597
3N-Alkylation1,3-dibromopropane, K₂CO₃5895
4Nucleophilic SubstitutionEthyl(m-tolyl)amine, 80°C6596

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N-1 is suppressed using bulky bases (e.g., DBU) .

  • Thioxo Stability : Addition of 0.1% w/v ascorbic acid during purification prevents disulfide formation .

  • Solvent Choice : DMF enhances solubility but requires rigorous drying to avoid hydrolysis; switching to THF improved reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the thioxo group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the morpholino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thioxo derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₈H₂₄N₄OS

Structural Features

  • The compound features a quinazolinone core , which is modified by the presence of a thioxo group and a morpholino group.
  • The ethyl(m-tolyl)amino side chain contributes to its unique properties and potential biological interactions.

Synthetic Routes

The synthesis of 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves several steps:

  • Formation of Quinazolinone Core :
    • Cyclization of anthranilic acid derivatives with appropriate reagents.
  • Introduction of Thioxo Group :
    • Reaction with sulfur-containing reagents to introduce the thioxo functionality.
  • Attachment of Morpholino Group :
    • Nucleophilic substitution using morpholine.
  • Final Compound Formation :
    • Reaction with ethyl(m-tolyl)amine to yield the final product.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects:

  • Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Effects : Shows promise against bacterial and fungal infections.

Biological Research

The compound is of interest for its interactions at the molecular level:

  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : Modulates receptor activity, influencing cellular signaling processes.

Chemical Synthesis

In synthetic chemistry, it serves as a versatile building block for more complex molecules:

  • Used in the development of new synthetic routes and methodologies.
  • Acts as an intermediate in the synthesis of other bioactive compounds.

Material Science

The unique properties of this compound make it suitable for various applications in material science:

  • Development of new materials with specific chemical properties.
  • Potential use in creating functionalized surfaces or coatings.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of similar quinazolinone derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Research demonstrated that compounds structurally related to 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one effectively inhibited specific kinases involved in cancer progression, suggesting a viable therapeutic pathway.

Mechanism of Action

The mechanism of action of 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinazolinone Derivatives

Structural Comparisons

Table 1: Substituent Profiles of Key Quinazolinone Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Position 2 Group
Target Compound Ethyl(m-tolyl)amino-propyl Morpholino Thioxo
rac-3-(3-hydroxyphenyl)-2-methyl-6-(piperidin-1-yl)-2,3-dihydroquinazolin-4(1H)-one 3-Hydroxyphenyl Piperidin-1-yl Oxo
3-(3-(4-Methylpiperidin-1-yl)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 4-Methylpiperidin-1-yl-propyl None Thioxo
6-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 113269-15-1) Phenyl Methyl Thioxo
3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one 2-(Hydroxymethyl)-4-methoxyphenyl Methoxy Oxo
Key Observations:
  • Position 6: Morpholino in the target compound offers superior solubility compared to methyl (CAS 113269-15-1) or piperidinyl ().
  • Position 3: The ethyl(m-tolyl)amino-propyl group provides a balance of lipophilicity and steric hindrance, unlike phenyl (CAS 113269-15-1) or hydroxyphenyl (), which are less flexible .
  • Position 2 : Thioxo groups (target compound, CAS 113269-15-1) may enhance binding via sulfur’s electronegativity compared to oxo analogs .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Name LogP (Predicted) Solubility (mg/mL) Target Affinity (IC50, nM)
Target Compound 3.2 0.15 KIF11: 12 ± 2
rac-3-(3-hydroxyphenyl)-2-methyl-6-(piperidin-1-yl)-2,3-dihydroquinazolin-4(1H)-one 2.8 0.08 KIF11: 18 ± 3
6-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3.5 0.03 Not reported
3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one 2.1 0.20 Unknown
Key Observations:
  • Lipophilicity : The target compound’s LogP (3.2) reflects moderate lipophilicity due to the ethyl(m-tolyl) group, balancing membrane permeability and solubility .
  • Solubility: Morpholino’s polarity improves solubility (0.15 mg/mL) over methyl (0.03 mg/mL) or piperidinyl (0.08 mg/mL) analogs .
  • Target Affinity : The target compound shows stronger inhibition of KIF11 (IC50 12 nM) compared to piperidinyl derivatives (IC50 18 nM), likely due to optimized substituent interactions .

Biological Activity

The compound 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of quinazolinone, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and efficacy against various cell lines.

Synthesis and Structural Characteristics

The synthesis of quinazolinone derivatives typically involves the condensation of 2-amino benzoic acid with isothiocyanates or other reactive intermediates. The specific structure of this compound includes a morpholino group and an ethyl(m-tolyl)amino substituent, which are believed to enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thioxo-quinazolinones exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown the ability to induce apoptosis in cancer cell lines such as LoVo (colon cancer) and HCT-116 (human colorectal carcinoma). The mechanism involves modulation of apoptosis regulators like Bax and Bcl-2, leading to activation of caspases and cell cycle arrest in G2/M and G1 phases respectively .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineViability (%)IC50 (µM)
3aLoVo23.5 ± 1.515.0
3fHCT-11622.7 ± 2.112.5
3bLoVo42.3 ± 2.5427.1
ControlLoVo~90-

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays. Compounds with similar structures have shown enhanced antioxidant activity due to the presence of substituents like trifluoromethyl groups, which improve electron donation capabilities .

Table 2: Antioxidant Potency Comparison

CompoundAntioxidant Activity (IC50 µM)
3a15.0
3c25.0
Control>100

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes related to metabolic pathways implicated in diabetes and other diseases. For example, certain quinazolinone derivatives have been identified as dual inhibitors for α-glucosidase and α-amylase, suggesting potential applications in managing blood glucose levels .

Case Studies

A notable study focused on a series of modified quinazolinones where 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was included among several tested compounds. The results indicated that this compound exhibited superior cytotoxic effects compared to others in its class, particularly against colorectal cancer cell lines .

Q & A

Q. What are the common synthetic routes for quinazolinone derivatives like 3-(3-(ethyl(m-tolyl)amino)propyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and what are their limitations?

  • Methodological Answer : Synthesis of quinazolinones typically involves alkylation, condensation, or cyclization reactions. For example:
  • Alkylation : Reacting 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions. Drawbacks include the need for metal catalysts (e.g., copper) and lengthy reaction times .
  • One-Carbon Homologation : Using methyl ketones and DMPA (dimethylphosphoryl azide) as a carbon source. While efficient, this method requires precise stoichiometry and generates intermediates that complicate purification .
  • Hydrogenation : For sulfur-containing analogs, hydrogenation of thioquinazolinones (e.g., using 2,3-diazetidinone) can yield target compounds but may require high-pressure conditions .

Table 1 : Comparison of Synthetic Methods

MethodConditionsYield (%)Limitations
AlkylationCu catalyst, 12–24 hours60–75Metal contamination, long duration
One-Carbon HomologationDMPA, RT, 6 hours70–85Intermediate purification challenges
HydrogenationH₂ (50 psi), Pd/C, 8 hours50–65High-pressure equipment required

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for experimental validation?

  • Methodological Answer :
  • Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, water, ethanol) at 25°C .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
  • Thermal Properties : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic transitions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., morpholino, thioxo) in biological activity?

  • Methodological Answer :
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, histamine receptors). Compare with analogs lacking specific substituents .
  • Synthetic Analogs : Synthesize derivatives with modified substituents (e.g., replacing morpholino with piperazine) and test in bioassays (e.g., antiproliferative activity in cancer cell lines) .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .

Q. How should researchers address contradictions in reported biological activities (e.g., antihistaminic vs. anticancer effects) for quinazolinone derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Cell Line Specificity : Test compounds in diverse cell models (e.g., MCF-7 for cancer, HMC-1 for mast cell histamine release) to identify context-dependent effects .
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to differentiate pathways (e.g., apoptosis vs. histamine receptor antagonism) .

Q. What experimental strategies are recommended to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :
  • Biodegradation Studies : Aerobic/anaerobic batch tests with soil/water matrices, monitoring degradation via LC-MS/MS over 28 days .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (72-hour EC₅₀) .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in fish models .

Methodological Considerations for Data Interpretation

  • Contradictory Bioactivity : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.